5-Phenylpyridin-2-ol chemical properties and structure
5-Phenylpyridin-2-ol chemical properties and structure
An In-depth Technical Guide to 5-Phenylpyridin-2-ol: Chemical Properties, Structure, and Synthetic Methodologies
Introduction
5-Phenylpyridin-2-ol, also known as 5-phenyl-2-pyridone, is a heterocyclic aromatic compound that holds significant interest for researchers in medicinal chemistry and materials science. As a member of the pyridinone family, it represents a "privileged scaffold" in drug design, a core structure that is capable of binding to a variety of biological targets. Pyridine-based ring systems are integral to numerous FDA-approved pharmaceuticals, highlighting their profound impact on pharmacological activity.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties, structural characteristics, and synthetic approaches related to 5-Phenylpyridin-2-ol, offering a technical resource for scientists engaged in drug discovery and organic synthesis.
Molecular Structure and Tautomerism
A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one isomers. This phenomenon, involving the migration of a proton, is central to understanding the molecule's reactivity and physicochemical properties.[3]
The equilibrium between the aromatic alcohol (enol) form, 5-Phenylpyridin-2-ol, and the non-aromatic amide (keto) form, 5-Phenylpyridin-2(1H)-one, is dynamic. For most 2-hydroxypyridines, the pyridone (keto) form is significantly more stable and predominates in both solution and the solid state. This stability is attributed to the greater strength of the C=O double bond compared to the C=C bond and the resonance stabilization of the amide group within the pyridone ring.
The precise ratio of these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the ring.[4] Spectroscopic analysis is essential to determine the dominant form under specific conditions.
Physicochemical and Spectroscopic Properties
The properties of 5-Phenylpyridin-2-ol are largely dictated by its predominant pyridone tautomer. The following tables summarize its key computed and experimental properties, synthesized from data on closely related phenylpyridine derivatives.[5]
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [6] |
| Molecular Weight | 171.19 g/mol | [6] |
| IUPAC Name | 5-phenylpyridin-2(1H)-one | N/A |
| CAS Number | 13131-02-7 (for 1-Phenyl-2-pyridone) | [6] |
| Appearance | Expected to be a solid at room temperature | [5] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (δ 6.0-8.5 ppm) corresponding to protons on both the pyridine and phenyl rings. A broad singlet for the N-H proton (typically >10 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the pyridone form, typically in the range of δ 160-180 ppm. Multiple signals in the aromatic region (δ 100-150 ppm). |
| IR Spectroscopy | A strong absorption band for the C=O stretch (amide I band) around 1650-1690 cm⁻¹. A broad band for the N-H stretch between 3200-3400 cm⁻¹. The O-H stretch of the minor tautomer would appear as a broad band around 3200-3600 cm⁻¹.[7] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 171.19. |
The interpretation of spectroscopic data is crucial for confirming the structure and purity of the synthesized compound. Resources like PubChem provide extensive spectral information for a wide range of chemicals, which can serve as a valuable reference.[8]
Synthesis Methodologies
The synthesis of substituted pyridones like 5-Phenylpyridin-2-ol can be approached through several strategic routes. A common and effective method involves the construction of the pyridine ring followed by functional group manipulation, or the modification of a pre-existing pyridine scaffold.
Protocol: Synthesis via Suzuki Coupling and Hydrolysis
This workflow outlines a plausible two-step synthesis starting from commercially available materials. The causality behind this choice is the high reliability and functional group tolerance of the Suzuki coupling for creating the C-C bond between the pyridine and phenyl rings, followed by a standard hydrolysis reaction to form the pyridone.
Step-by-Step Methodology:
-
Reaction Setup: To a three-necked flask purged with nitrogen, add 2-hydroxy-5-bromopyridine (1 eq.), phenylboronic acid (1.2 eq.), sodium carbonate (2.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-Phenylpyridin-2-ol.
This self-validating protocol includes monitoring by TLC/LC-MS to ensure reaction completion and employs standard purification techniques to guarantee the isolation of a high-purity product, which can then be confirmed by the spectroscopic methods outlined previously.
Chemical Reactivity
The reactivity of 5-Phenylpyridin-2-ol is governed by the functional groups present in its predominant pyridone form: the amide (lactam) functionality, the conjugated double bonds, and the phenyl substituent.
-
N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions using appropriate electrophiles (e.g., alkyl halides, arylboronic acids).
-
O-Alkylation: While the N-H is more acidic, some O-alkylation of the minor enol tautomer can occur under specific conditions, leading to 2-alkoxypyridine derivatives.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the phenyl substituent can undergo typical electrophilic reactions (e.g., nitration, halogenation), primarily at the ortho and para positions relative to the pyridine ring. The pyridone ring itself can undergo substitution, with the positions ortho and para to the nitrogen being the most likely sites.
-
Conversion of the Carbonyl Group: The carbonyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), yielding 2-chloro-5-phenylpyridine, a versatile intermediate for further nucleophilic substitution reactions.
Applications in Drug Development
Pyridone and pyridine scaffolds are of immense interest in medicinal chemistry due to their unique physicochemical properties, including weak alkalinity and the ability to act as both hydrogen-bond donors and acceptors.[9] These characteristics allow them to interact effectively with biological targets.
-
Privileged Fragment: Pyridones are considered privileged fragments in drug design, appearing in molecules with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and cytotoxic properties.[9]
-
Improving Drug-like Properties: The incorporation of a pyridine motif into a drug candidate can improve metabolic stability, permeability, and binding potency.[10]
-
Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, where the nitrogen atom can introduce a key hydrogen bonding interaction or alter the electronic properties of the molecule to enhance target engagement or improve pharmacokinetic profiles.
The phenyl substituent in 5-Phenylpyridin-2-ol provides a site for further functionalization, allowing for the generation of diverse chemical libraries for screening against various therapeutic targets. This makes it a valuable building block for developing novel therapeutics.
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